1,1-Dimethyl-4-phenylpiperidinium iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

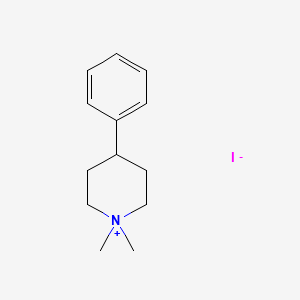

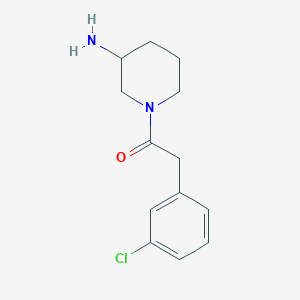

1,1-Dimethyl-4-phenylpiperidinium iodide is a quaternary ammonium compound known for its role as a non-selective nicotinic acetylcholine receptor agonist . This compound has significant applications in scientific research, particularly in the fields of pharmacology and neurobiology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethyl-4-phenylpiperidinium iodide can be synthesized through the alkylation of 4-phenylpiperidine with methyl iodide. The reaction typically involves the following steps:

- Dissolve 4-phenylpiperidine in an appropriate solvent such as acetonitrile.

- Add methyl iodide to the solution.

- Stir the mixture at room temperature for several hours.

- Isolate the product by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Using industrial-grade solvents and reagents.

- Employing large-scale reactors for the reaction.

- Utilizing advanced purification techniques such as column chromatography and crystallization to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-4-phenylpiperidinium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium chloride or sodium bromide in aqueous solution.

Major Products

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of 1,1-Dimethyl-4-phenylpiperidinium chloride or bromide.

Scientific Research Applications

1,1-Dimethyl-4-phenylpiperidinium iodide is widely used in scientific research due to its role as a nicotinic acetylcholine receptor agonist. Its applications include:

Pharmacology: Studying the effects of nicotinic receptor activation on various physiological processes.

Neurobiology: Investigating the role of nicotinic receptors in the central and peripheral nervous systems.

Medicine: Exploring potential therapeutic uses in conditions such as Alzheimer’s disease and schizophrenia.

Industry: Used as a reference compound in the development of new nicotinic receptor modulators.

Mechanism of Action

1,1-Dimethyl-4-phenylpiperidinium iodide exerts its effects by binding to and activating nicotinic acetylcholine receptors. These receptors are ion channels that, when activated, allow the flow of cations such as sodium and calcium into the cell. This leads to depolarization of the cell membrane and subsequent cellular responses. The compound specifically targets ganglionic and adrenal medullary tissues, making it useful in the diagnosis of pheochromocytoma .

Comparison with Similar Compounds

Similar Compounds

1,1-Dimethyl-4-phenylpiperazinium iodide: Another nicotinic acetylcholine receptor agonist with similar applications.

Tetramethylammonium iodide: A quaternary ammonium compound with different receptor specificity.

N-Methylpyridinium iodide: A compound with distinct pharmacological properties.

Uniqueness

1,1-Dimethyl-4-phenylpiperidinium iodide is unique due to its specific action on ganglionic and adrenal medullary tissues. This specificity makes it particularly valuable in both research and clinical diagnostics .

Properties

CAS No. |

10125-85-6 |

|---|---|

Molecular Formula |

C13H20IN |

Molecular Weight |

317.21 g/mol |

IUPAC Name |

1,1-dimethyl-4-phenylpiperidin-1-ium;iodide |

InChI |

InChI=1S/C13H20N.HI/c1-14(2)10-8-13(9-11-14)12-6-4-3-5-7-12;/h3-7,13H,8-11H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

BTIDXJNODKPJFO-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1(CCC(CC1)C2=CC=CC=C2)C.[I-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14894853.png)